An In-Depth Technical Guide to p-Dianisal-3,3'-dichlorobenzidine (CAS 3540-78-1): A Schiff Base Derivative of a Potent Carcinogen
An In-Depth Technical Guide to p-Dianisal-3,3'-dichlorobenzidine (CAS 3540-78-1): A Schiff Base Derivative of a Potent Carcinogen
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of p-Dianisal-3,3'-dichlorobenzidine, a Schiff base synthesized from the reaction of 3,3'-dichlorobenzidine with p-anisaldehyde. Due to the scarcity of direct research on this specific derivative, this document synthesizes information on its parent compound, 3,3'-dichlorobenzidine, and the general chemistry of Schiff bases to offer a scientifically grounded perspective on its likely properties, synthesis, and handling. Particular emphasis is placed on the significant safety considerations inherited from its carcinogenic precursor.
Introduction: Understanding the Core Structure and its Implications
p-Dianisal-3,3'-dichlorobenzidine belongs to the class of organic compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (imine). This particular molecule is formed through the condensation reaction between two molecules of p-anisaldehyde and one molecule of 3,3'-dichlorobenzidine.
The core of this molecule, 3,3'-dichlorobenzidine, is a well-documented compound primarily used as an intermediate in the production of pigments for printing inks, textiles, plastics, and paints.[1][2] However, its utility is overshadowed by its classification as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA). This classification necessitates stringent handling protocols and a thorough understanding of its toxicological profile. The derivatization to p-Dianisal-3,3'-dichlorobenzidine alters the chemical properties of the parent diamine, potentially influencing its biological activity and applications.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 3540-78-1 | Echemi[3] |
| Molecular Formula | C₂₈H₂₂Cl₂N₂O₂ | Echemi[3] |
| Molecular Weight | 489.39 g/mol | BOC Sciences[4] |
| Parent Compound (3,3'-dichlorobenzidine) | Gray to purple crystalline solid | OSHA[5] |
| Parent Compound Melting Point | 132-133 °C | Wikipedia[2] |
Synthesis and Mechanism
The synthesis of p-Dianisal-3,3'-dichlorobenzidine involves a classic Schiff base condensation reaction. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the primary amine groups of 3,3'-dichlorobenzidine on the carbonyl carbons of two equivalents of p-anisaldehyde, followed by the elimination of water.
Reaction Scheme:
Caption: Synthesis of p-Dianisal-3,3'-dichlorobenzidine.
Experimental Protocol - A Generalized Approach:
Given the lack of a specific published synthesis for this exact compound, a general procedure for Schiff base formation is outlined below. The causality behind these steps lies in creating an environment that favors the condensation reaction while allowing for the removal of the water byproduct to drive the equilibrium towards the product.
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Dissolution of Reactants: Dissolve one molar equivalent of 3,3'-dichlorobenzidine in a suitable solvent, such as absolute ethanol. In a separate flask, dissolve slightly more than two molar equivalents of p-anisaldehyde in the same solvent. The use of a slight excess of the aldehyde can help to ensure complete reaction of the diamine.
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Acid Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the 3,3'-dichlorobenzidine solution. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
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Reaction Mixture: Slowly add the p-anisaldehyde solution to the 3,3'-dichlorobenzidine solution with constant stirring.
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Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate and facilitates the removal of water.
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Product Isolation: Upon cooling, the Schiff base product is expected to precipitate out of the solution. The solid can be collected by vacuum filtration.
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Purification: The crude product should be recrystallized from a suitable solvent (e.g., ethanol or a solvent mixture) to remove any unreacted starting materials and byproducts.
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Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum and the disappearance of the aldehyde and amine proton signals in the NMR spectra.
Potential Applications and Research Directions
While the primary application of the parent compound, 3,3'-dichlorobenzidine, is in the synthesis of azo pigments, the formation of the Schiff base derivative opens up new avenues for research and potential applications. Schiff bases are known for their diverse biological activities and their ability to form stable complexes with metal ions.
Potential Areas of Investigation:
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Coordination Chemistry: The imine nitrogen atoms in p-Dianisal-3,3'-dichlorobenzidine can act as donor atoms for coordination with transition metals.[6][7][8][9] The resulting metal complexes could exhibit interesting magnetic, catalytic, or biological properties.
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Analytical Chemistry: The formation of a colored Schiff base could potentially be utilized for the colorimetric or spectrophotometric determination of aldehydes or primary amines.
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Biological Activity: Schiff bases have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10] Given the known carcinogenicity of the parent diamine, any investigation into the biological activity of p-Dianisal-3,3'-dichlorobenzidine must be approached with extreme caution and would likely focus on its potential as a cytotoxic agent in a controlled research setting.
Safety, Handling, and Toxicology: A Critical Consideration
The most critical aspect of working with p-Dianisal-3,3'-dichlorobenzidine is the inherent hazard associated with its 3,3'-dichlorobenzidine core. Although the toxicological properties of the Schiff base derivative have not been specifically reported, it is prudent to assume that it may retain some or all of the hazardous properties of its parent compound.
HAZARD WARNING: 3,3'-Dichlorobenzidine is a probable human carcinogen. All handling of this compound and its derivatives must be conducted with appropriate personal protective equipment (PPE) in a designated area, such as a certified chemical fume hood.
Recommended Safety Protocols:
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Engineering Controls: All work with p-Dianisal-3,3'-dichlorobenzidine should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.
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Personal Protective Equipment (PPE):
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Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
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Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
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Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
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Handling: Avoid creating dust. If handling the solid, use appropriate weighing enclosures.
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Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
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Disposal: All waste containing p-Dianisal-3,3'-dichlorobenzidine or its parent compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Toxicological Profile of the Parent Compound (3,3'-Dichlorobenzidine):
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Carcinogenicity: Classified as a Group B2, probable human carcinogen by the EPA.
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Acute Effects: Can cause irritation to the skin, eyes, and respiratory tract.[11]
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Chronic Effects: Long-term exposure may affect the gastrointestinal, respiratory, and central nervous systems.
Conclusion
p-Dianisal-3,3'-dichlorobenzidine is a Schiff base derivative of a known hazardous compound. While its specific properties and applications remain largely unexplored, its synthesis from readily available starting materials and the versatile nature of Schiff bases suggest potential for further research, particularly in the fields of coordination chemistry and materials science. However, the significant toxicological risks associated with its 3,3'-dichlorobenzidine core cannot be overstated. Any research involving this compound must be conducted with the highest standards of safety and a thorough understanding of the hazards involved. Future research should focus on a comprehensive characterization of its physicochemical and toxicological properties to enable a more complete assessment of its potential risks and benefits.
References
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3,3'-Dichlorobenzidine. Canada.ca. [Link]
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3,3'-Dichlorobenzidine. Wikipedia. [Link]
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Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070. PubChem. [Link]
-
3,3'-Dichlorobenzidine. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. Occupational Safety and Health Administration (OSHA). [Link]
-
3,3'-DICHLOROBENZIDINE (and its salts). Occupational Safety and Health Administration (OSHA). [Link]
-
Transition metal complexes of novel binuclear Schiff base derived from 3,3′-diaminobenzidine: synthesis, characterization, thermal behavior, DFT, antimicrobial and molecular docking studies. ResearchGate. [Link]
-
3,3'-Dichlorobenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Transition metal complexes of novel binuclear Schiff base derived from 3,3′-diaminobenzidine. Jansons Institute of Technology. [Link]
-
Structural and magnetic studies of six-coordinated Schiff base Dy(iii) complexes. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. [Link]
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Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications. PubMed. [Link]
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